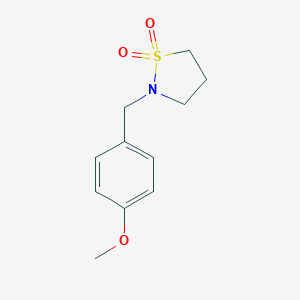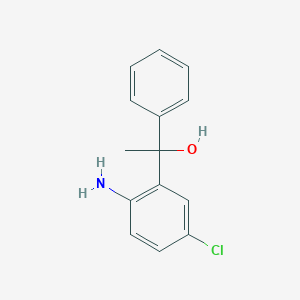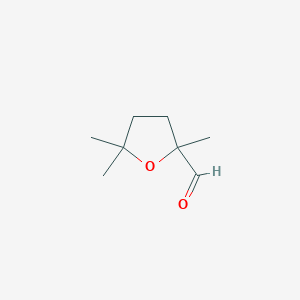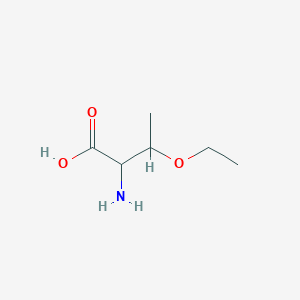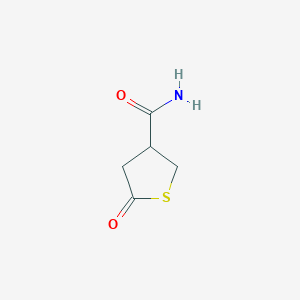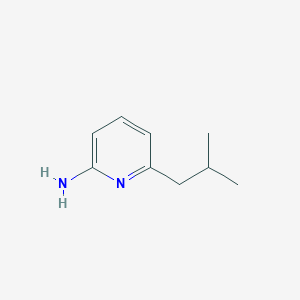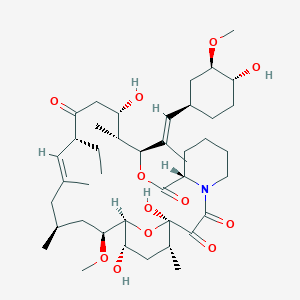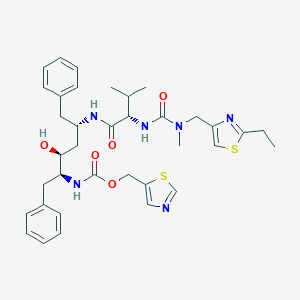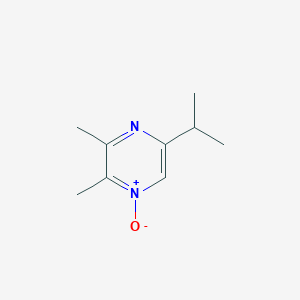
Pyrazine, 2,3-dimethyl-5-(1-methylethyl)-, 1-oxide (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazine, 2,3-dimethyl-5-(1-methylethyl)-, 1-oxide (9CI) is a heterocyclic organic compound with the molecular formula C9H14N2O. It belongs to the pyrazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. The presence of an isopropyl group at position 5 and two methyl groups at positions 2 and 3, along with an oxide group at position 1, makes this compound unique.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazine, 2,3-dimethyl-5-(1-methylethyl)-, 1-oxide (9CI) typically involves the oxidation of 5-Isopropyl-2,3-dimethylpyrazine. One common method employs OXONE® (potassium peroxomonosulfate) as the oxidizing agent in water or acetone. This method is efficient and yields the desired N-oxide product in good quantities . Another method involves the use of dimethyldioxirane, which is particularly effective for acetone-soluble compounds .
Industrial Production Methods
Industrial production methods for Pyrazine, 2,3-dimethyl-5-(1-methylethyl)-, 1-oxide (9CI) are not well-documented in the public domain. the use of scalable oxidation processes, such as those involving OXONE® or dimethyldioxirane, is likely employed to produce this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
Pyrazine, 2,3-dimethyl-5-(1-methylethyl)-, 1-oxide (9CI) can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of pyrazine dioxides.
Reduction: Reduction reactions can convert the N-oxide back to the parent pyrazine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl and isopropyl groups.
Common Reagents and Conditions
Oxidation: OXONE® in water or acetone, dimethyldioxirane.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products
Oxidation: Pyrazine dioxides.
Reduction: 5-Isopropyl-2,3-dimethylpyrazine.
Substitution: Substituted pyrazine derivatives.
Scientific Research Applications
Pyrazine, 2,3-dimethyl-5-(1-methylethyl)-, 1-oxide (9CI) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, although specific applications are still under research.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of Pyrazine, 2,3-dimethyl-5-(1-methylethyl)-, 1-oxide (9CI) involves its interaction with molecular targets, primarily through its N-oxide group. This group can participate in redox reactions, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but the compound’s ability to undergo redox reactions suggests its potential role in modulating oxidative stress and related cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylpyrazine: Lacks the isopropyl and oxide groups, making it less reactive in redox processes.
5-Isopropyl-2,3-dimethylpyrazine: Lacks the oxide group, resulting in different chemical reactivity.
Pyrazine N-oxides: A broader class of compounds with varying substituents and oxidation states.
Uniqueness
Pyrazine, 2,3-dimethyl-5-(1-methylethyl)-, 1-oxide (9CI) is unique due to its specific substitution pattern and the presence of the N-oxide group. This combination imparts distinct chemical reactivity and potential biological activities, setting it apart from other pyrazine derivatives .
Properties
IUPAC Name |
2,3-dimethyl-1-oxido-5-propan-2-ylpyrazin-1-ium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-6(2)9-5-11(12)8(4)7(3)10-9/h5-6H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDIJTBBQOLSSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C[N+](=C1C)[O-])C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
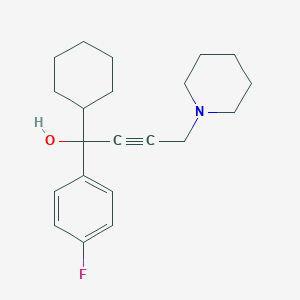

![N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-N'-ethylthiourea](/img/structure/B137704.png)
